Cas no 1806747-09-0 (4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol)

4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol
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- Inchi: 1S/C8H4F6INO2/c9-7(10,11)6-3(2-17)5(15)4(1-16-6)18-8(12,13)14/h1,17H,2H2
- InChI Key: OUKMOYCXDHOAIA-UHFFFAOYSA-N
- SMILES: IC1C(=CN=C(C(F)(F)F)C=1CO)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 284
- XLogP3: 2.7
- Topological Polar Surface Area: 42.4
4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088773-1g |
4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol |
1806747-09-0 | 97% | 1g |
$1,534.70 | 2022-03-31 |
4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol Related Literature
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
Additional information on 4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol
Comprehensive Overview of 4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol (CAS No. 1806747-09-0)
The compound 4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol (CAS No. 1806747-09-0) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both iodo and trifluoromethoxy substituents, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel therapeutics and crop protection agents.
One of the key reasons for the growing attention toward 4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol is its relevance in drug discovery. The presence of trifluoromethyl groups enhances the metabolic stability and lipophilicity of drug candidates, addressing common challenges in medicinal chemistry. Recent trends in AI-driven molecular design have further highlighted the importance of such fluorinated compounds, as they often exhibit improved binding affinity and selectivity toward biological targets.
In addition to pharmaceutical applications, this compound is also explored in material science. The pyridine core and its functional groups contribute to the development of advanced organic electronic materials, such as OLEDs and sensors. The iodo substituent, in particular, offers a versatile handle for further cross-coupling reactions, enabling the construction of complex molecular architectures.
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Another hot topic tied to this compound is its role in sustainable chemistry. With increasing emphasis on green synthesis and environmentally friendly processes, researchers are investigating catalytic methods to produce 4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol with minimal waste. This aligns with global initiatives to reduce the environmental footprint of chemical manufacturing.
Quality control and analytical characterization are also critical aspects of working with this compound. Techniques such as NMR spectroscopy, HPLC, and mass spectrometry are commonly employed to ensure purity and consistency. These methods are frequently searched by professionals seeking reliable protocols for compound validation.
In summary, 4-Iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol (CAS No. 1806747-09-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and versatility in synthetic chemistry make it a subject of ongoing research and innovation. By addressing current trends like AI-assisted drug design and green chemistry, this article aims to provide a comprehensive and up-to-date resource for scientists and industry stakeholders.
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